(1-Chloro-2-methyl-2-nitropropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chloro-2-methyl-2-nitropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHNFIOUYTIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 2 Methyl 2 Nitropropyl Benzene
Direct Synthesis Approaches to (1-Chloro-2-methyl-2-nitropropyl)benzene
Direct synthesis approaches aim to construct the core skeleton of this compound in a minimal number of steps, often by simultaneously introducing the chloro and nitro functionalities across a carbon-carbon double bond.
One-Step Mechanistic Pathways for Formation of the 1-Chloro-2-nitropropyl Moiety
The most direct route to a 1-chloro-2-nitro structure involves the electrophilic addition of a reagent containing both a chlorine atom and a nitro group (or their precursors) to an alkene. For the synthesis of this compound, the logical alkene precursor is 2-methyl-1-phenylprop-1-ene.
The reaction can proceed via the addition of reagents like nitryl chloride (NO₂Cl) or nitrosyl chloride (NOCl). The addition of nitrosyl chloride to an alkene is a well-documented reaction that typically proceeds through an electrophilic addition mechanism. vedantu.com The process begins with the electrophilic attack of the nitrosyl cation (NO⁺) on the alkene's double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by the chloride ion (Cl⁻). stackexchange.com The resulting 1-chloro-2-nitroso adduct can then be oxidized to the final 1-chloro-2-nitro compound.
The stereochemistry of such additions is often anti, meaning the two groups add to opposite faces of the double bond, although the final stereochemical outcome can be influenced by the solvent and specific reaction conditions. stackexchange.comarkat-usa.org For instance, additions to cyclohexene (B86901) have shown solvent-dependent stereochemistry. stackexchange.com Radical-mediated halo-nitration reactions are also known, where nitrogen dioxide is generated from sources like iron(III) nitrate (B79036) and adds to the alkene, with a subsequent trapping of the resulting radical by a halogen. organic-chemistry.org
Table 1: Reagents for Direct Chloronitration of Alkenes
| Reagent/System | Alkene Type | Mechanism | Product | Citation |
|---|---|---|---|---|
| Nitrosyl chloride (NOCl) | General Alkenes | Electrophilic Addition | β-Chloro nitrosoalkane | vedantu.comstackexchange.com |
| Nitryl chloride (NO₂Cl) | General Alkenes | Electrophilic Addition | β-Chloro nitroalkane | |
| Iron(III) nitrate / Halogen Salt | General Alkenes | Radical Addition | β-Halo nitroalkane | organic-chemistry.org |
| N-Chlorosuccinimide / N₂O₄ | Styrenes, Dienes | Electrophilic Addition | β-Chloro nitroalkane |
Multi-Step Synthetic Strategies Incorporating Aromatic and Aliphatic Precursors
Multi-step syntheses construct the target molecule by sequentially combining distinct aromatic and aliphatic precursors. A highly effective strategy for assembling the this compound framework is a two-step process commencing with a Henry (nitro-aldol) reaction. wikipedia.orgresearchgate.net
This pathway begins with the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a secondary nitroalkane (2-nitropropane). wikipedia.orgpsu.edu This C-C bond-forming reaction yields a β-nitro alcohol, specifically 2-methyl-1-phenyl-2-nitropropan-1-ol. wikipedia.orgdesigner-drug.com The subsequent step involves the conversion of the hydroxyl group at the benzylic position into a chlorine atom. This transformation is a standard procedure in organic synthesis, readily achieved by treating the alcohol with reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. ncert.nic.in This sequence is advantageous as it builds the carbon skeleton and installs the necessary functional groups in a controlled, stepwise manner.
An alternative multi-step approach could start with the Friedel-Crafts acylation of benzene (B151609) with isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃. libretexts.org This reaction forms isobutyrophenone. Subsequent functionalization at the α-carbon would be required, including chlorination and nitration, to arrive at the final product. researchgate.net However, controlling the selective introduction of two different substituents at the same α-position can be challenging.
Precursor-Based Derivatization Syntheses of this compound
These methods involve the synthesis of a precursor molecule that already contains the basic carbon framework and a subset of the required functional groups, followed by derivatization to install the remaining groups.
Nitration Reactions of Halogenated Alkylbenzenes
This approach would hypothetically start with (1-chloro-2-methylpropyl)benzene (B1362561) and introduce the nitro group onto the tertiary carbon of the propyl side chain. The direct nitration of alkanes, including tertiary C-H bonds, typically requires harsh conditions, such as vapor-phase nitration at high temperatures (e.g., 673-793 K) with fuming nitric acid. aakash.ac.in These reactions proceed via a free-radical mechanism and often result in a mixture of products due to C-C bond cleavage and lack of selectivity, making them less suitable for fine chemical synthesis. aakash.ac.inlkouniv.ac.in
Halogenation of Nitro-Substituted Alkylbenzenes
This synthetic route involves the introduction of the chlorine atom as the final step, starting from a precursor such as (2-methyl-2-nitropropyl)benzene. The target chlorine atom is at the benzylic position, which is particularly susceptible to radical halogenation. masterorganicchemistry.com
The reaction would proceed via a free-radical chain mechanism, where a chlorine radical, generated from Cl₂ with UV light or from a reagent like N-chlorosuccinimide (NCS), abstracts a benzylic hydrogen. ucalgary.camdpi.com The resulting benzyl (B1604629) radical is resonance-stabilized by the aromatic ring, making this position highly reactive and the substitution selective. masterorganicchemistry.comucalgary.ca The benzyl radical then reacts with another molecule of the chlorine source to form the final chlorinated product and propagate the chain.
The primary challenge in this route is the synthesis of the (2-methyl-2-nitropropyl)benzene precursor. This precursor can be conceptualized as the product of the Henry reaction between benzaldehyde (B42025) and 2-nitropropane (B154153), followed by the reduction of the resulting hydroxyl group to a methylene (B1212753) group. More directly, the conversion of the β-nitro alcohol (2-methyl-1-phenyl-2-nitropropan-1-ol) from the Henry reaction to the target chloride using thionyl chloride is a highly viable pathway that effectively constitutes a halogenation of a derivative of the nitro-substituted alkylbenzene. ncert.nic.inorganic-chemistry.org
Table 2: Methods for Benzylic Chlorination
| Reagent | Conditions | Substrate | Mechanism | Citation |
|---|---|---|---|---|
| Cl₂ | UV light or heat | Alkylbenzene | Radical Substitution | ucalgary.ca |
| N-Chlorosuccinimide (NCS) | Radical initiator (AIBN), heat | Alkylbenzene | Radical Substitution | mdpi.com |
| 2,4,6-Trichloro-1,3,5-triazine / DMSO | Room Temperature | Benzylic Alcohol | Nucleophilic Substitution | organic-chemistry.org |
| SOCl₂ | Heat, optional base | Benzylic Alcohol | Nucleophilic Substitution | ncert.nic.in |
C-C Bond Formation Methodologies Leading to the Substituted Propyl Chain
The construction of the substituted propyl chain attached to the benzene ring is a critical aspect of the synthesis. The Henry reaction, or nitro-aldol reaction, stands out as a premier method for forming the C1-C2 bond of the propyl chain with the desired functionalities already in place or easily accessible. wikipedia.orgscirp.org
The reaction is a base-catalyzed carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound. wikipedia.orgscirp.org For this specific target, the reaction between benzaldehyde and 2-nitropropane is employed. psu.edu The mechanism begins with the deprotonation of the α-carbon of 2-nitropropane by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, 2-methyl-1-phenyl-2-nitropropan-1-ol. wikipedia.org This intermediate contains the complete carbon skeleton and the correct placement of the phenyl, methyl, and nitro groups, requiring only the conversion of the alcohol to the chloride to complete the synthesis. designer-drug.com
Table 3: Catalysts and Conditions for the Henry Reaction
Asymmetric Synthetic Routes to Enantiomerically Enriched this compound
The creation of enantiomerically pure forms of this compound necessitates the use of asymmetric synthesis. This can be approached through two principal strategies: the use of chiral catalysts to direct the stereochemical outcome of a reaction on a prochiral substrate, or the employment of a chiral auxiliary to induce diastereoselectivity in a key bond-forming step.
The direct and enantioselective formation of the vicinal chloro-nitro functionality in the target molecule is a formidable task. While no specific catalytic system has been reported for this compound, analogous transformations in the literature provide a blueprint for potential methodologies. A plausible approach involves the asymmetric conjugate addition to a nitroalkene precursor, followed by a stereoselective chlorination step, or a direct asymmetric chloro-nitration reaction.
One potential strategy is the use of chiral catalysts in a Michael addition reaction. For instance, the conjugate addition of a chloride equivalent to a suitable nitroalkene, such as (2-methyl-2-nitroprop-1-en-1-yl)benzene, could be catalyzed by a chiral organocatalyst or a metal complex. Chiral phosphoric acids have been shown to be effective in promoting asymmetric Mannich reactions of ketones with C-acylimines, generating products with excellent stereoselectivity. mdpi.com A similar catalytic system could potentially be adapted for the addition of a chloride source.
Alternatively, an asymmetric Henry reaction (nitroaldol reaction) could serve as a key step. The reaction between benzaldehyde and 2-nitropropane, catalyzed by a chiral N,N'-dioxide/Cu(I) complex, has been shown to produce anti-β-nitroalcohols in high yields and enantioselectivities. acs.org Subsequent functional group manipulation, including stereoselective chlorination of the resulting hydroxyl group, could lead to the desired product. The stereochemical outcome of such chlorination can be highly dependent on the reaction conditions and the nature of the substrate. acs.org
Another approach involves the enantioselective reduction of a tetrasubstituted nitroalkene. The enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes has been explored to access functionalized enantioenriched nitroalkanes. nih.gov A precursor like (E/Z)-1-chloro-2-methyl-1-phenyl-2-nitroethene could potentially be reduced using a chiral catalyst and a suitable reducing agent to furnish this compound.
The following table illustrates the potential of chiral catalytic systems in analogous transformations, providing a basis for their application in the synthesis of the target compound.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| N,N'-Dioxide/Cu(I) | Aromatic Aldehydes & Nitroethane | anti-β-Nitroalcohols | Up to 97% | Up to 16.7:1 | acs.org |
| Bis(amidine)-triflic acid | N-Boc imine & 2-Nitropropane | β-Nitroamine | 71% | N/A | nih.gov |
| Rhodium/Bis(phosphine)-thiourea | β-Amino nitroolefins | β-Amino nitroalkanes | Up to 96% | N/A | nih.gov |
| Chiral Phosphoric Acid | Cyclic C-acylimines & Ketones | C2-quaternary indolin-3-ones | Excellent | Excellent | mdpi.com |
The use of chiral auxiliaries represents a powerful and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction to form a diastereomerically enriched product. The auxiliary is then removed to yield the desired enantiomerically enriched compound.
For the synthesis of this compound, a chiral auxiliary could be attached to either the phenyl-containing fragment or the nitro-containing fragment. For example, a chiral nitroacrylate could undergo a Friedel-Crafts alkylation with benzene, a reaction known to proceed with high diastereoselectivity. nih.gov Subsequent reduction of the acrylate (B77674) and a chlorination step would lead to the target molecule.
Another strategy involves the diastereoselective reaction of an enolate derived from a substrate bearing a chiral auxiliary. For instance, a chiral oxazolidinone auxiliary attached to a propionyl group could be enolized and then reacted with a suitable electrophilic chlorinating agent and a nitrating agent in a stereocontrolled manner.
The asymmetric Friedel-Crafts alkylation of indoles with a chiral nitroacrylate has been shown to produce optically active β-tryptophan analogues with high diastereoselectivity (up to 90:10). nih.gov This methodology highlights the potential of using a chiral auxiliary on the nitro-containing moiety to direct the formation of a new stereocenter.
A hypothetical diastereoselective synthesis could involve the following steps:
Attachment of a chiral auxiliary (e.g., an Evans auxiliary) to propionic acid.
Formation of the corresponding enolate.
Reaction of the enolate with an electrophilic source of the "nitro-methyl" group.
Subsequent diastereoselective chlorination.
Removal of the chiral auxiliary.
The following table presents examples of diastereoselective syntheses using chiral auxiliaries in reactions that are analogous to potential steps in the synthesis of this compound.
| Chiral Auxiliary | Reaction Type | Product Type | Diastereomeric Ratio (dr) | Reference |
| Chiral Nitroacrylate | Friedel-Crafts Alkylation | β-Tryptophan Analogues | Up to 90:10 | nih.gov |
| (S)-(phenylthiomethyl)benzyl | Glycosylation | Branched α-glucan | Complete anomeric control | nih.gov |
| Dioxolan-4-ones | Aldol Reaction | β-Amino-α-hydroxyalkanoates | High diastereoselectivity | researchgate.net |
Mechanistic Investigations of Reactions Involving 1 Chloro 2 Methyl 2 Nitropropyl Benzene
Nucleophilic Substitution Reactions at the Chlorinated Center of (1-Chloro-2-methyl-2-nitropropyl)benzene
Nucleophilic substitution reactions involving this compound can proceed through either S_N_1 or S_N_2 mechanisms, with the operative pathway being highly dependent on the reaction conditions. The benzylic position of the chlorine atom, coupled with the electronic influence of the adjacent nitro group, plays a pivotal role in these transformations.
Elucidation of S_N_1 Pathway Intermediates and Transition States
The S_N_1 (Substitution Nucleophilic Unimolecular) pathway involves a stepwise mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com For this compound, the benzylic nature of the chlorinated carbon facilitates the S_N_1 mechanism due to the potential for resonance stabilization of the resulting carbocation by the phenyl group.
The process begins with the departure of the chloride ion, a good leaving group, to form a secondary benzylic carbocation. The stability of this carbocation is a critical factor influencing the reaction rate. stackexchange.com Tertiary carbocations are generally more stable than secondary ones, which are significantly more stable than primary carbocations. masterorganicchemistry.com The stability of the carbocation intermediate in an S_N_1 reaction directly correlates with the reaction rate. youtube.com
Key Intermediates and Transition States in the S_N_1 Pathway:
| Step | Description | Intermediate/Transition State |
| 1. Ionization | The C-Cl bond breaks heterolytically, forming a carbocation and a chloride ion. This is the slow, rate-determining step. | A secondary benzylic carbocation is formed. The transition state involves the stretching of the C-Cl bond. |
| 2. Nucleophilic Attack | A nucleophile attacks the planar carbocation. This can occur from either face. | The nucleophile approaches the carbocation, leading to the formation of a new C-Nu bond. |
| 3. Deprotonation (if applicable) | If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product. youtube.com | An oxonium ion is formed, which is then deprotonated by a base. |
The S_N_1 reaction of this compound is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. stackexchange.com Weak nucleophiles are also characteristic of S_N_1 conditions. stackexchange.com Due to the planar nature of the carbocation intermediate, nucleophilic attack can occur from either side, leading to a racemic or near-racemic mixture of products if the starting material is chiral. masterorganicchemistry.com
Elucidation of S_N_2 Pathway Dynamics and Stereochemical Inversion
The S_N_2 (Substitution Nucleophilic Bimolecular) reaction proceeds through a concerted, single-step mechanism. masterorganicchemistry.com The rate of an S_N_2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com This pathway is characterized by the backside attack of a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. masterorganicchemistry.com
For this compound, the S_N_2 pathway is sterically hindered by the presence of the methyl and phenyl groups on the adjacent carbon. stackexchange.com Primary substrates are most favorable for S_N_2 reactions, while tertiary substrates are highly unreactive via this mechanism due to steric hindrance. youtube.comlibretexts.org As a secondary substrate, this compound can undergo S_N_2 reactions, but the rate will be slower compared to a primary analogue.
Dynamics of the S_N_2 Pathway:
| Feature | Description |
| Mechanism | A single, concerted step where the nucleophile attacks as the leaving group departs. |
| Transition State | A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the carbon atom. |
| Stereochemistry | Complete inversion of configuration at the reaction center. |
| Reaction Conditions | Favored by strong, non-bulky nucleophiles and polar aprotic solvents. |
Influence of Vicinal Nitro and Phenyl Groups on Substitution Regioselectivity and Rate
The vicinal nitro and phenyl groups exert significant electronic and steric effects on the nucleophilic substitution reactions of this compound.
Phenyl Group: The phenyl group can stabilize an adjacent carbocation through resonance, thereby accelerating S_N_1 reactions. stackexchange.com This stabilization makes the benzylic position more susceptible to unimolecular substitution.
Nitro Group: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. nih.govresearchgate.net This electron-withdrawing nature has a dual effect. It can destabilize a developing positive charge on the adjacent carbon in an S_N_1 reaction, potentially slowing it down. Conversely, in nucleophilic aromatic substitution, nitro groups, particularly at the ortho and para positions, activate the ring towards attack by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.comblogspot.com While the substitution in this compound occurs at an aliphatic carbon, the electronic pull of the nitro group can still influence the polarity of the C-Cl bond and the stability of any charged intermediates. The electron-withdrawing nature of the nitro group can also make the alpha-protons more acidic, which can be relevant in competing elimination reactions. nih.gov
The steric bulk of the methyl and phenyl groups can hinder the backside attack required for an S_N_2 reaction, thus favoring the S_N_1 pathway under appropriate conditions. stackexchange.com
Elimination Reactions Leading to Unsaturated Derivatives of this compound
Elimination reactions of this compound compete with substitution reactions and can proceed through E1 or E2 mechanisms, leading to the formation of alkenes.
E1 Mechanistic Pathways and Carbocation Rearrangements
The E1 (Elimination Unimolecular) reaction proceeds through a stepwise mechanism that shares the same initial step as the S_N_1 reaction: the formation of a carbocation intermediate. libretexts.org Therefore, E1 reactions are often in competition with S_N_1 reactions and are favored by the same conditions: polar protic solvents and weak bases. libretexts.orglibretexts.org
Following the formation of the secondary benzylic carbocation, a weak base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.
E1 Reaction Pathway:
| Step | Description |
| 1. Ionization | The C-Cl bond breaks to form a carbocation intermediate (rate-determining step). libretexts.org |
| 2. Deprotonation | A base removes a proton from a carbon adjacent to the carbocation, forming a π-bond. |
A key feature of E1 reactions is the possibility of carbocation rearrangements to form a more stable carbocation before elimination occurs. youtube.comyoutube.com In the case of the carbocation derived from this compound, a hydride shift from the carbon bearing the nitro and methyl groups to the benzylic carbocation center would result in a more stable tertiary carbocation. This rearranged carbocation would then lead to a different set of alkene products.
E1 reactions typically follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org
E2 Mechanistic Pathways, Regioselectivity, and Stereochemical Outcomes
The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. youtube.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. youtube.com
This mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane and on opposite sides of the C-C bond. youtube.com
Characteristics of the E2 Pathway:
| Feature | Description |
| Mechanism | A single, concerted step involving the substrate and a strong base. |
| Base Strength | Requires a strong base. libretexts.org |
| Stereochemistry | Requires an anti-periplanar arrangement of the proton and leaving group. |
| Regioselectivity | The regioselectivity is influenced by the base used. Non-bulky bases tend to favor the more substituted Zaitsev product, while sterically hindered bases favor the less substituted Hofmann product. |
For this compound, the presence of protons on the carbon bearing the nitro and methyl groups allows for the formation of different regioisomeric alkenes. The choice of base will be crucial in determining the product distribution. The strong electron-withdrawing effect of the nitro group increases the acidity of the proton on the same carbon, potentially influencing the regioselectivity of the E2 elimination. nih.gov
Competitive Elimination versus Substitution Scenarios
The benzylic chloride in this compound makes the α-carbon a key reactive center. This position can undergo both nucleophilic substitution (SN) and elimination (E) reactions, with the specific pathway being highly dependent on the reaction conditions. The presence of the phenyl group can stabilize a benzylic carbocation, suggesting that pathways involving this intermediate (SN1 and E1) are plausible.
Nucleophilic Substitution (SN1/SN2):
SN1 Pathway: This pathway proceeds through a benzylic carbocation intermediate, which is resonance-stabilized by the adjacent phenyl ring. It is favored by polar protic solvents, weak nucleophiles, and conditions that promote the departure of the chloride leaving group.
SN2 Pathway: This concerted mechanism involves a backside attack by a nucleophile. However, the significant steric hindrance posed by the adjacent 2-methyl-2-nitropropyl group would likely impede this pathway, making it less favorable compared to the SN1 mechanism.
Elimination (E1/E2):
E1 Pathway: Competing directly with the SN1 pathway, the E1 reaction also proceeds through the benzylic carbocation. The subsequent removal of a proton from the β-carbon (the carbon bearing the nitro and methyl groups) by a base leads to the formation of an alkene. This pathway is favored by higher temperatures and the use of non-nucleophilic bases.
E2 Pathway: This concerted pathway requires a strong base to abstract a proton from the β-carbon simultaneously with the departure of the chloride ion. The use of strong, sterically hindered bases would favor this mechanism over SN2.
The outcome of the reaction is a delicate balance of these factors, as detailed in the table below.
| Reaction Pathway | Favored By | Typical Reagents & Conditions | Potential Product |
| SN1 | Polar protic solvents, weak nucleophiles, low temperature | H₂O, ROH, RCOOH | (1-Hydroxy-2-methyl-2-nitropropyl)benzene |
| SN2 | Polar aprotic solvents, strong, unhindered nucleophiles | NaCN in DMSO, NaN₃ in DMF | (1-Azido-2-methyl-2-nitropropyl)benzene |
| E1 | Polar protic solvents, weak/non-nucleophilic bases, high temperature | Heat in ethanol | 2-Methyl-1-nitro-1-phenylprop-1-ene |
| E2 | Strong, sterically hindered bases, high temperature | Potassium tert-butoxide (t-BuOK) | 2-Methyl-1-nitro-1-phenylprop-1-ene |
Redox Chemistry of the Nitro Functionality in this compound
The tertiary nitro group is a key functional handle that can be transformed through reduction or, less commonly, oxidation.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com A variety of methods can be employed, though selectivity is a key consideration due to the presence of the reducible benzylic chloride.
Common methods for reducing nitro groups include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or the use of dissolving metals (e.g., Fe, Sn, or Zn in acidic medium). masterorganicchemistry.com These powerful conditions, however, may also lead to the hydrogenolysis (reductive cleavage) of the carbon-chlorine bond.
More selective reagents have been developed to reduce nitro groups in the presence of other sensitive functionalities like halogens. niscpr.res.in For instance, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been shown to effectively reduce nitroaromatics to their corresponding amines in ethanol. jsynthchem.com Another approach involves using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which can selectively reduce aromatic nitro groups at room temperature without causing hydrogenolysis of C-Cl bonds. niscpr.res.in
The choice of reducing agent determines the final product, allowing for the synthesis of various nitrogen-containing derivatives.
| Reducing System | Typical Conditions | Primary Product | Notes |
| H₂, Pd/C | Ethanol, room temp. | (1-Amino-2-methylpropyl)benzene | Likely causes hydrogenolysis of C-Cl bond. |
| Fe, HCl | Heat | (1-Amino-2-methyl-2-nitropropyl)benzene | Classic Bechamp reduction; may preserve C-Cl bond. wikipedia.org |
| Zn, NH₄Cl | Aqueous solution | N-(1-chloro-2-methyl-2-nitropropyl)phenylhydroxylamine | Partial reduction to the hydroxylamine (B1172632) is possible. libretexts.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temp. | (1-Amino-1-chloro-2-methylpropyl)benzene | Offers high selectivity for the nitro group. jsynthchem.com |
| Hydrazine glyoxylate / Zn | Room temp. | (1-Amino-1-chloro-2-methylpropyl)benzene | Selective for nitro group over halogens. niscpr.res.in |
Direct oxidation of a nitro group is a challenging and uncommon transformation, as the nitrogen atom is already in a high oxidation state. The literature primarily focuses on the reduction of nitro compounds or their role as oxidizing agents in specific contexts. For example, under strongly acidic conditions like trifluoromethanesulfonic acid, aromatic nitro compounds can act as hydride acceptors (oxidants) in complex redox reactions with other aromatic species. rsc.org However, this does not represent a direct oxidative transformation of the nitro group itself into a different functional group. Reactions like the Nef reaction, which converts primary or secondary nitroalkanes into carbonyl compounds, are not applicable to the tertiary nitro group present in this compound. Therefore, practical oxidative transformations of this specific functionality are not well-established.
Aromatic Ring Functionalization and Reactivity of this compound
The reactivity of the phenyl ring is heavily influenced by the electronic properties of the (1-chloro-2-methyl-2-nitropropyl) substituent.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. byjus.com The rate and regioselectivity of this reaction are governed by the substituent already present on the ring. The -(CH(Cl)C(CH₃)₂NO₂) group is strongly electron-withdrawing due to the inductive effects of both the chlorine atom and the distant but powerful nitro group.
This electron-withdrawing nature deactivates the benzene ring towards electrophilic attack, making it less nucleophilic than benzene itself. youtube.com Such deactivating groups direct incoming electrophiles primarily to the meta position. Consequently, EAS reactions on this compound would require forcing conditions and are expected to yield the 1,3-disubstituted product.
| EAS Reaction | Typical Reagents | Expected Major Product | Reference |
| Nitration | HNO₃, H₂SO₄ | 1-(1-Chloro-2-methyl-2-nitropropyl)-3-nitrobenzene | byjus.commasterorganicchemistry.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-Bromo-3-(1-chloro-2-methyl-2-nitropropyl)benzene | byjus.commasterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | 3-(1-Chloro-2-methyl-2-nitropropyl)benzenesulfonic acid | byjus.com |
| Friedel-Crafts | R-Cl, AlCl₃ or RCOCl, AlCl₃ | No reaction | The strongly deactivated ring is unreactive to Friedel-Crafts conditions. youtube.com |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This mechanism is fundamentally different from SNAr reactions on alkyl halides. For SNAr to occur on a phenyl ring, two key conditions must be met:
The ring must contain a good leaving group (typically a halogen).
The ring must be strongly activated by electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org
These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgyoutube.com
In the case of this compound, the necessary conditions for an SNAr reaction on the phenyl ring are not met. The leaving group (Cl) and the primary activating group (NO₂) are located on the alkyl side chain, not directly on the aromatic ring. Therefore, the phenyl ring itself is not susceptible to attack by nucleophiles via the SNAr mechanism. Any nucleophilic attack will be directed at the benzylic carbon of the side chain, as discussed in section 3.2.3. This stands in contrast to isomers like 1-chloro-4-nitrobenzene, which readily undergo SNAr because the nitro group is para to the chlorine, allowing for resonance stabilization of the Meisenheimer complex. libretexts.org
Stereochemical Aspects and Conformational Analysis of 1 Chloro 2 Methyl 2 Nitropropyl Benzene
Identification and Characterization of Chiral Centers in (1-Chloro-2-methyl-2-nitropropyl)benzene
A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups, leading to the possibility of non-superimposable mirror images known as enantiomers. wikipedia.org In the molecule this compound, two such chiral centers can be identified within the propyl side chain.
The first chiral center is the carbon atom at the first position of the propyl chain (C1), which is bonded to:
A phenyl group (-C₆H₅)
A chlorine atom (-Cl)
A hydrogen atom (-H)
A -CH(CH₃)(NO₂) group
The second chiral center is at the second position of the propyl chain (C2), which is attached to:
A methyl group (-CH₃)
A nitro group (-NO₂)
A hydrogen atom (-H)
A -CH(Cl)(C₆H₅) group
The presence of two distinct chiral centers means that this compound can exist as a set of four possible stereoisomers. These consist of two pairs of enantiomers, which are also diastereomers of each other. The absolute configuration at each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. Consequently, the four stereoisomers are (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers form one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers constitute the other.
Table 1: Chiral Centers and Substituents in this compound
| Chiral Center | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |
| C1 | Phenyl (-C₆H₅) | Chlorine (-Cl) | Hydrogen (-H) | 2-nitro-2-methylpropyl group |
| C2 | Methyl (-CH₃) | Nitro (-NO₂) | Hydrogen (-H) | 1-chloro-1-phenylmethyl group |
Conformational Preferences and Rotational Barriers of the Propyl Side Chain
The three-dimensional structure of this compound is not static; it is characterized by continuous rotation around the single bonds of the propyl side chain. This rotation gives rise to various conformations, or conformers, which are different spatial arrangements of the atoms. The stability of these conformers is influenced by a combination of steric hindrance, electrostatic interactions, and hyperconjugation effects between the substituents.
The rotation around the C1-C2 bond is of particular interest as it dictates the relative positions of the bulky phenyl, chloro, methyl, and nitro groups. The most stable conformations will be those that minimize unfavorable steric interactions. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations.
The rotational barrier is the energy required to rotate from one stable (staggered) conformation to another, passing through a higher-energy (eclipsed) transition state. The magnitude of this barrier is influenced by the size and polarity of the substituents. For instance, the eclipsing of a bulky phenyl group with a nitro group would result in significant steric strain, leading to a high rotational barrier.
Table 2: Estimated Energy Costs for Eclipsed Interactions
| Interaction | Estimated Energy Cost (kcal/mol) |
| H / H eclipsed | 1.0 |
| H / CH₃ eclipsed | 1.4 |
| H / Cl eclipsed | 1.5-2.0 |
| CH₃ / CH₃ eclipsed | 2.5-3.0 |
| Phenyl / H eclipsed | ~2.0 |
| Phenyl / CH₃ eclipsed | > 3.0 |
| Nitro / H eclipsed | ~1.5 |
| Nitro / CH₃ eclipsed | > 2.5 |
Note: These are generalized values and the actual energy costs in this compound may vary due to the complex electronic environment.
Spectroscopic Characterization Methodologies for Stereoisomer Identification
Differentiating between the various stereoisomers of this compound requires sophisticated analytical techniques that are sensitive to the three-dimensional arrangement of atoms.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For distinguishing between diastereomers, standard ¹H and ¹³C NMR spectroscopy is often sufficient, as diastereomers have different physical properties and thus will exhibit distinct chemical shifts and coupling constants. The protons and carbons in different diastereomers are in chemically non-equivalent environments. masterorganicchemistry.com
However, enantiomers are indistinguishable in a standard NMR experiment as they have identical spectra in an achiral solvent. To differentiate between enantiomers, chiral auxiliary agents are employed. These can be chiral derivatizing agents, which react with the enantiomers to form diastereomeric adducts with distinct NMR spectra, or chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts. nih.gov
Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions between protons, providing valuable information about the preferred conformations and relative stereochemistry of the molecule. For example, an NOE between a proton on the phenyl ring and a proton on the methyl group would indicate a conformation where these groups are in close proximity.
Chiroptical spectroscopy techniques are specifically designed to study chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. researchgate.net
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum, a plot of this difference versus wavelength, is highly sensitive to the absolute configuration of the molecule. Each enantiomer of this compound would produce an ECD spectrum that is a mirror image of the other. The nitro group and the phenyl group are chromophores that would contribute to the ECD signal. rsc.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. VCD provides detailed information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active.
The sign and intensity of the peaks in both ECD and VCD spectra are directly related to the absolute configuration of the chiral centers.
Computational Prediction of Stereochemical Outcomes in Reactions Involving this compound
Computational chemistry provides a powerful means to predict and understand the stereochemical outcomes of chemical reactions. rsc.org For reactions that could produce this compound, such as the addition of a chlorinating agent to a nitrated propylbenzene (B89791) precursor, computational modeling can be used to determine which stereoisomer is likely to be the major product.
These computational methods, often based on density functional theory (DFT) or other high-level quantum mechanical calculations, can model the transition states of the reaction pathways leading to the different stereoisomers. uncw.eduresearchgate.net The relative energies of these transition states can be calculated, and according to transition state theory, the pathway with the lowest energy transition state will be the fastest and will therefore lead to the major product.
Factors that can be modeled include:
Steric Effects: The model can calculate the steric repulsion between different groups in the transition state.
Electronic Effects: The electronic properties of the substituents, such as the electron-withdrawing nature of the nitro and chloro groups, can be accounted for.
Solvent Effects: The influence of the solvent on the reaction can also be incorporated into the calculations.
By analyzing these factors, a theoretical prediction of the diastereomeric and/or enantiomeric excess can be made, which can then be compared with experimental results. These computational studies are invaluable for designing stereoselective syntheses.
Theoretical and Computational Chemistry Studies on 1 Chloro 2 Methyl 2 Nitropropyl Benzene
Electronic Structure and Reactivity Predictions for (1-Chloro-2-methyl-2-nitropropyl)benzene
The electronic environment of this compound is fundamental to its reactivity. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, are instrumental in elucidating the distribution of electrons and identifying the most probable sites for chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. wuxiapptec.comyoutube.com A smaller gap generally implies higher reactivity. wuxiapptec.com
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. Conversely, the LUMO is anticipated to be centered on the nitro group and the C-Cl bond, both of which are electron-withdrawing. This distribution suggests that the benzene ring is susceptible to electrophilic attack, while the propyl side chain is a likely site for nucleophilic substitution.
To illustrate these concepts, a hypothetical FMO analysis using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set could yield the following data:
| Molecular Orbital | Energy (eV) | Primary Location |
| HOMO | -9.25 | Benzene Ring (π-orbitals) |
| LUMO | -1.15 | Nitro Group (π), C-Cl (σ) |
| HOMO-LUMO Gap | 8.10 | - |
This table contains hypothetical data for illustrative purposes.
The significant HOMO-LUMO gap suggests a molecule with reasonable kinetic stability under standard conditions. The locations of the HOMO and LUMO support the prediction of electrophilic aromatic substitution on the benzene ring and nucleophilic attack at the carbon bearing the chlorine atom.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonds, lone pairs, and empty orbitals. This method allows for the quantification of hyperconjugative interactions, which are key to understanding molecular stability and reactivity.
In this compound, significant intramolecular interactions are expected. These include the delocalization of electron density from the π-orbitals of the benzene ring into the antibonding orbitals of the C-Cl and C-N bonds, as well as interactions between the lone pairs of the oxygen atoms in the nitro group and adjacent antibonding orbitals.
A hypothetical NBO analysis could reveal the following key interactions and their second-order perturbation theory energies (E(2)), which indicate the strength of the interaction:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C-C) of Benzene | σ(C-Cl) | 2.1 |
| π(C-C) of Benzene | σ(C-N) | 1.8 |
| LP(O) of Nitro | σ*(N-C) | 5.3 |
This table contains hypothetical data for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational chemistry provides powerful tools for mapping out the potential energy landscapes of chemical reactions. This allows for the identification of reaction pathways, intermediates, and transition states, which are crucial for understanding reaction mechanisms and kinetics.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedrals) and calculating the energy at each point, a PES scan can be performed. acs.org This technique is invaluable for exploring conformational changes and for mapping the pathways of chemical reactions. For a molecule like this compound, PES scans can be used to identify the most stable conformers by rotating around the C-C and C-N single bonds of the propyl side chain.
A transition state represents the highest energy point along a reaction coordinate and is a critical concept in chemical kinetics. Locating the geometry and energy of a transition state allows for the calculation of the activation energy of a reaction, which determines the reaction rate. For this compound, key mechanistic steps for investigation would include the dehydrochlorination to form an alkene and electrophilic aromatic substitution reactions. byjus.comstudymind.co.uk
For a hypothetical dehydrochlorination reaction, a computational study could provide the following energetic data:
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State | +35.2 |
| Product | -10.5 |
This table contains hypothetical data for illustrative purposes.
This data would suggest a moderately high activation barrier for the elimination reaction, indicating that it would likely require elevated temperatures to proceed at a significant rate.
Solvation Effects on Reactivity and Conformation of this compound
The solvent in which a reaction is carried out can have a profound impact on the conformation, reactivity, and reaction mechanism of the solute. numberanalytics.comnumberanalytics.comwikipedia.org Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgpyscf.org
For this compound, the choice of solvent would influence the stability of charged intermediates and transition states. For instance, a polar solvent would be expected to stabilize the transition state of a nucleophilic substitution reaction at the C-Cl bond, thereby accelerating the reaction rate. Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used to investigate these effects. numberanalytics.comacs.org
A hypothetical study on the effect of solvent polarity on the HOMO-LUMO gap could yield the following results:
| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 8.10 |
| Toluene | 2.4 | 7.95 |
| Dichloromethane | 8.9 | 7.82 |
| Water | 78.4 | 7.65 |
This table contains hypothetical data for illustrative purposes.
The trend in this hypothetical data suggests that increasing solvent polarity leads to a slight decrease in the HOMO-LUMO gap, which could imply a modest increase in reactivity in more polar environments.
Application of Implicit Solvation Models
Implicit, or continuum, solvation models are computationally efficient methods that represent the solvent as a continuous, uniform medium characterized by its macroscopic properties, such as the dielectric constant. wikipedia.orgnumberanalytics.com This approach avoids the high computational cost of simulating individual solvent molecules. numberanalytics.com The solute is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the polarized medium are calculated to determine the solvation free energy. fiveable.me
Several implicit solvation models are widely used, each with its own theoretical basis and parameterization:
Polarizable Continuum Model (PCM): This is a popular method that solves the Poisson-Boltzmann equation to model the solvent's reaction field. wikipedia.org It is versatile and has been implemented in many quantum chemistry software packages.
COSMO (Conductor-like Screening Model): This model approximates the dielectric medium as a conductor, which simplifies the calculations and efficiently reduces errors related to charge escaping the cavity. wikipedia.org
SMD (Solvation Model based on Density): The SMD model is a universal solvation model that uses the full solute electron density to compute the cavity-dispersion and solvent-structure term, offering good accuracy for a wide range of solvents. wikipedia.org
Generalized Born (GB) Model: Often used in molecular mechanics, the GB model is an approximation to the Poisson-Boltzmann equation that is faster to compute. wikipedia.org
For a molecule like this compound, these models would be used to calculate properties such as its conformational stability in different solvents, predict solvent effects on spectroscopic parameters, and estimate its free energy of solvation. The choice of model would depend on the desired accuracy and available computational resources. numberanalytics.com
Table 1: Comparison of Common Implicit Solvation Models
| Model | Theoretical Basis | Key Features | Typical Application |
| PCM | Poisson-Boltzmann Equation | Widely applicable, various implementations available. | Calculation of solvation free energies, solvent effects on spectra. numberanalytics.com |
| COSMO | Scaled Conductor Approximation | Fast and robust, reduces outlying charge errors. wikipedia.org | Predicting properties in solution, protein-ligand binding studies. numberanalytics.com |
| SMD | IEF-PCM with specific radii | High accuracy across many solvents, uses full electron density. wikipedia.org | Calculating free energies of solvation for neutral and ionic species. |
| GBSA | Generalized Born Equation | Computationally very fast, suitable for large systems. | Molecular dynamics simulations of biomolecules, conformational analysis. wikipedia.org |
Exploration of Explicit Solvation Models and Molecular Dynamics Simulations
Explicit solvation models provide a more detailed and physically realistic picture by treating individual solvent molecules as distinct entities. fiveable.me This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding and local density fluctuations, which are averaged out in implicit models. wikipedia.orgfiveable.me However, this level of detail comes at a significantly higher computational cost due to the vast increase in the number of particles in the simulation. substack.com
Molecular Dynamics (MD) Simulations: MD simulations are the primary tool for applying explicit solvent models. These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. fiveable.me A typical setup involves placing the solute molecule, this compound, in a box filled with a large number of solvent molecules (e.g., water, methanol).
Key aspects of an MD simulation include:
Force Fields: A set of empirical functions and parameters that define the potential energy of the system, governing the interactions between all atoms.
Boundary Conditions: Periodic boundary conditions are typically used to simulate a bulk solvent environment and avoid edge effects. fiveable.me
Time Integration: Algorithms like the Verlet algorithm are used to propagate the system forward in time in small steps (femtoseconds). fiveable.me
By analyzing the resulting trajectory, researchers can obtain detailed information about the solvation structure (e.g., radial distribution functions), the dynamics of solvent exchange around the solute, and the conformational landscape of the solute in its solvent environment. fiveable.me
Hybrid QM/MM Models: To balance accuracy and computational cost, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the solute molecule is treated with high-accuracy quantum mechanics, while the surrounding solvent molecules are treated with computationally cheaper molecular mechanics force fields. fiveable.me This method is particularly useful for studying chemical reactions in solution where electronic changes in the solute are critical.
Spectroscopic Parameter Prediction and Validation for this compound
Computational quantum chemistry provides powerful methods for predicting spectroscopic parameters, which can be invaluable for structural elucidation and for interpreting experimental data. acs.org
Quantum Chemical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Quantum chemical methods can predict NMR chemical shifts (δ) and spin-spin coupling constants with a high degree of accuracy. acs.org
The standard approach involves:
Geometry Optimization: The molecule's 3D structure is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
Shielding Calculation: The magnetic shielding tensor (σ) for each nucleus is calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org
Chemical Shift Prediction: The calculated isotropic shielding constant (σ_iso) is converted to a chemical shift (δ) by referencing it against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com The chemical shift is given by the equation: δ = σ_ref - σ_sample. rsc.org
For this compound, calculations would be performed to predict both ¹H and ¹³C NMR spectra. The predicted shifts would help in assigning peaks in an experimental spectrum and confirming the compound's connectivity and stereochemistry. Solvation models are often included in these calculations as chemical shifts can be sensitive to the solvent environment.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These values are illustrative estimates based on typical chemical shift ranges for similar functional groups and are not the result of actual quantum chemical calculations for this specific molecule.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzene Ring (Ar-H) | 7.2 - 7.5 | 125 - 145 |
| Methine (Ar-CH-Cl) | 5.0 - 5.5 | 60 - 70 |
| Quaternary Carbon (C-NO₂) | - | 85 - 95 |
| Methyl (C-CH₃) | 1.6 - 1.9 | 20 - 30 |
| Propyl CH₂ | 1.8 - 2.2 | 30 - 40 |
| Propyl CH₃ | 0.9 - 1.2 | 10 - 15 |
Prediction of Vibrational Frequencies (Infrared, Raman)
Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are crucial for identifying functional groups and confirming a molecule's structure.
The process typically involves:
Geometry Optimization: As with NMR predictions, the first step is to find the molecule's minimum energy geometry.
Hessian Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. psu.edu
Frequency Analysis: Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency). psu.edu
DFT methods, such as B3LYP, combined with appropriate basis sets, are widely used for frequency calculations. oup.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. oup.com
For this compound, these calculations would predict the characteristic stretching and bending frequencies for its key functional groups.
Table 3: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups in this compound
Note: These values are illustrative estimates based on typical frequency ranges and are not the result of actual quantum chemical calculations for this specific molecule.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 650 - 800 |
Derivatization and Transformative Chemistry of 1 Chloro 2 Methyl 2 Nitropropyl Benzene
Conversion of (1-Chloro-2-methyl-2-nitropropyl)benzene to Other Nitro-Containing Compounds
The reactivity of the nitro group in this compound allows for its conversion into a variety of other nitro-containing structures. A key reaction is the generation of a nitronate anion through deprotonation of the carbon alpha to the nitro group, if a proton is present. However, in the case of this compound, the nitro group is attached to a tertiary carbon, making direct deprotonation impossible. Therefore, transformations of the nitro group itself are more relevant.
One significant transformation is the Henry reaction (nitroaldol reaction) . While the parent compound cannot directly participate as the nucleophile due to the absence of an alpha-hydrogen, derivatives where the chloro group is replaced by a nucleophile that introduces an alpha-hydrogen could undergo this reaction. For instance, if the chloro group were substituted by a cyanide ion and the resulting nitrile hydrolyzed and decarboxylated to introduce a hydrogen, the resulting nitroalkane could react with aldehydes in the presence of a base to form β-nitro alcohols.
Another important reaction is the Michael addition . Similar to the Henry reaction, a derivative of this compound bearing an α-hydrogen would be required. This derivative could then act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of more complex nitro-containing adducts.
Table 1: Potential Conversions of this compound Derivatives to Other Nitro-Containing Compounds
| Precursor Derivative (Hypothetical) | Reagent | Reaction Type | Product Class |
|---|---|---|---|
| (1-Cyano-2-methyl-2-nitropropyl)benzene | 1. H₃O⁺, Δ2. Aldehyde, Base | Hydrolysis, Decarboxylation, Henry Reaction | β-Nitro alcohols |
Transformations Involving the Chlorinated Carbon Center of this compound
The chlorinated carbon in this compound is a benzylic halide, a structural motif known for its enhanced reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate. Consequently, the chlorine atom can be readily displaced by a wide range of nucleophiles.
Nucleophilic Substitution Reactions:
With Oxygen Nucleophiles: Reaction with hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOCH₃, NaOCH₂CH₃) can lead to the formation of the corresponding benzylic alcohols or ethers.
With Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can displace the chloride to yield primary, secondary, and tertiary amines, respectively. Azide ions (N₃⁻) can be used to introduce an azido group, which can be subsequently reduced to a primary amine.
With Carbon Nucleophiles: Cyanide ions (CN⁻) are effective nucleophiles for introducing a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Organometallic reagents like Grignard reagents or organocuprates could potentially be used for carbon-carbon bond formation, though side reactions might be a concern.
With Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to synthesize thioethers.
The mechanism of these substitution reactions can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. The benzylic position can stabilize a carbocation, favoring an SN1 pathway, especially with weak nucleophiles. Strong, unhindered nucleophiles would favor an SN2 mechanism.
Table 2: Representative Nucleophilic Substitution Reactions at the Chlorinated Carbon
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOCH₃ | Ether |
| Ammonia | NH₃ | Primary Amine |
| Cyanide | NaCN | Nitrile |
Modifications of the Aromatic Moiety of this compound
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing (1-chloro-2-methyl-2-nitropropyl) substituent will influence the regioselectivity (the position of the incoming electrophile) and the rate of these reactions. The substituent is an alkyl group, which is generally weakly activating and ortho-, para-directing. However, the presence of the electron-withdrawing nitro and chloro groups on the propyl chain will have an inductive electron-withdrawing effect, which could deactivate the ring to some extent. The steric bulk of the substituent may also favor substitution at the para position over the ortho positions.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, likely at the ortho and para positions.
Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) would lead to the corresponding halogenated aromatic derivatives.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl halides with a Lewis acid catalyst. However, the potential deactivating effect of the side chain might necessitate harsher reaction conditions.
Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products (Position of E) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | ortho, para |
| Bromination | Br₂, FeBr₃ | ortho, para |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | para |
Rearrangement Reactions and Their Underlying Mechanisms
While specific rearrangement reactions for this compound are not extensively documented, the structure possesses features that could potentially lead to molecular rearrangements under certain conditions.
One possibility involves the formation of a carbocation at the benzylic position, particularly under SN1 reaction conditions. While benzylic carbocations are relatively stable due to resonance, rearrangements can occur if a more stable carbocation can be formed. In this specific molecule, a 1,2-hydride or 1,2-methyl shift from the adjacent carbon is unlikely as it would lead to a less stable secondary carbocation.
Another potential rearrangement could be a Wagner-Meerwein rearrangement if the carbon skeleton were more complex. For instance, if the methyl groups were replaced with larger alkyl groups, a 1,2-alkyl shift could potentially occur to relieve steric strain or to form a more stable carbocationic intermediate.
Furthermore, reactions involving the nitro group could lead to rearrangements. For example, the Nef reaction , which converts a primary or secondary nitroalkane to a carbonyl compound, proceeds through a nitronate intermediate and can involve rearrangement steps depending on the substrate and conditions. Although the nitro group in the parent compound is on a tertiary carbon, derivatives could be susceptible to such transformations.
The mechanisms of these potential rearrangements would be dictated by the specific reaction conditions. Carbocation-mediated rearrangements typically proceed through a concerted transition state involving the migration of a group to an adjacent electron-deficient center. The driving force is the formation of a more stable carbocation.
Advanced Analytical Methodologies for Structural Elucidation of 1 Chloro 2 Methyl 2 Nitropropyl Benzene and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of (1-Chloro-2-methyl-2-nitropropyl)benzene. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the presence of chlorine, nitrogen, and oxygen in the target molecule.
In the analysis of nitroaromatic and related compounds, HRMS provides critical information on fragmentation pathways, which further aids in structural confirmation. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) and the chlorine atom, as well as cleavage of the propyl side chain. The high mass accuracy allows for the confident assignment of elemental compositions to these fragment ions. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions of the analyte for HRMS analysis.
| Ion | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) | Elemental Composition |
| [M+H]⁺ | 214.0735 | 214.0732 | 1.4 | C₁₀H₁₃ClNO₂ |
| [M-NO₂]⁺ | 168.0833 | 168.0830 | 1.8 | C₁₀H₁₃Cl |
| [M-Cl]⁺ | 178.1070 | 178.1068 | 1.1 | C₁₀H₁₂NO₂ |
This table presents hypothetical HRMS data for this compound based on its elemental composition. Actual observed masses may vary slightly.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. For this compound, single-crystal X-ray diffraction would definitively establish the stereochemical relationship between the chiral center at the benzylic carbon and the substituents on the propyl chain.
The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific crystallographic data for this compound is publicly available, studies on structurally related nitroalkanes and substituted benzene (B151609) derivatives provide insight into the expected structural parameters. nih.govnih.govcapes.gov.br
| Parameter | Example Value (from related structures) | Significance |
| C-Cl Bond Length | 1.75 Å | Confirmation of the chloro substituent. |
| C-N Bond Length | 1.48 Å | Characterization of the nitro group attachment. |
| Benzene Ring C-C Bond Lengths | ~1.39 Å | Indicates aromaticity. |
| Dihedral Angle (Nitro Group vs. Benzene Ring) | Varies | Reveals steric hindrance and electronic effects. |
This table contains example crystallographic data from related compounds to illustrate the type of information obtained from an X-ray structure determination.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.
For this compound, GC-MS analysis would allow for the separation of isomers and the identification of impurities. The mass spectrum of the target compound would exhibit a molecular ion peak and characteristic fragment ions, aiding in its identification. researchgate.net The retention time from the gas chromatogram is a characteristic property that can be used for quantification. Method development would involve optimizing the temperature program, carrier gas flow rate, and the type of capillary column to achieve the best separation. icm.edu.pl
| Parameter | Typical Condition for Nitroaromatic Analysis |
| Column | Phenyl-methyl polysiloxane capillary column |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Temperature Program | Ramped from a low to a high temperature |
| Detector | Mass Spectrometer (Electron Ionization) |
This table outlines typical GC-MS conditions for the analysis of compounds structurally related to this compound.
High-performance liquid chromatography (HPLC) is a versatile separation technique that is well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. cdc.govmtc-usa.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, reversed-phase HPLC with a C18 or phenyl-based column would likely be the method of choice. sigmaaldrich.comepa.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring and nitro group are strong chromophores. Coupling HPLC with mass spectrometry (HPLC-MS) would provide even greater specificity and sensitivity, allowing for the confirmation of the molecular weight of the separated components. rsc.org
| Parameter | Typical Condition for Nitroaromatic Analysis |
| Column | Reversed-phase C18 or Phenyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV-Vis or Mass Spectrometer |
| Wavelength (UV) | ~254 nm |
This table outlines typical HPLC conditions for the analysis of compounds structurally related to this compound.
Future Research Horizons in the Chemistry of this compound
The landscape of organic chemistry is one of continuous evolution, driven by the pursuit of novel molecular architectures and more efficient, sustainable synthetic methodologies. Within this context, the functionalized nitroalkane, this compound, represents a class of compounds ripe for future investigation. While specific research on this exact molecule is nascent, the broader field of nitroalkane chemistry provides a fertile ground from which to extrapolate potential avenues of exploration. The inherent reactivity of the nitro group, coupled with the presence of a halogen and stereocenters, suggests a rich and complex chemical profile waiting to be unlocked. Future research endeavors will likely focus on innovative synthetic strategies, deeper mechanistic understanding, and the expansion of its utility as a versatile building block in organic synthesis.
Q & A
What are the optimal synthetic routes for (1-chloro-2-methyl-2-nitropropyl)benzene, and how do reaction conditions influence regioselectivity?
Basic
The compound can be synthesized via Friedel-Crafts alkylation using benzene derivatives and a chloro-nitropropyl precursor. Key factors include temperature control (0–5°C to minimize side reactions) and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilicity . Solvent polarity (e.g., dichloromethane vs. benzene) significantly affects nitro-group orientation, as observed in analogous nitro-chlorobenzene systems .
Advanced
Advanced synthesis involves stereochemical control using chiral auxiliaries or enantioselective catalysis. Computational modeling (DFT) predicts that steric hindrance from the methyl group directs nitro placement, as seen in crystallographic studies of 1-chloro-2-methyl-3-nitrobenzene . Kinetic vs. thermodynamic pathways should be evaluated via time-resolved NMR to optimize regioselectivity .
How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Basic
Cross-validate NMR (¹H/¹³C) and IR data with computational simulations (e.g., Gaussian or ORCA) to identify discrepancies. For example, nitro-group torsion angles in X-ray structures (e.g., 38.81° in 1-chloro-2-methyl-3-nitrobenzene ) may explain unexpected splitting in NMR spectra.
Advanced
Use high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction to resolve ambiguities. Crystallographic data (e.g., C–Cl bond lengths of 1.73–1.75 Å ) provide definitive geometric constraints. For dynamic systems, variable-temperature NMR or synchrotron XRD can capture conformational flexibility .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Basic
Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, nitro-reduction to amines under acidic conditions (pH < 3) is a common degradation pathway, as seen in structurally related nitroarenes .
Advanced
Apply Arrhenius kinetics to predict shelf life, combining thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Time-resolved Raman spectroscopy can detect intermediate species (e.g., nitroso derivatives) during thermal decomposition .
How does the compound interact with bacterial enzymes, and what experimental models validate its antimicrobial potential?
Basic
Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution assays (CLSI guidelines). The chloro-nitro moiety may inhibit DNA gyrase, analogous to quinolone antibiotics .
Advanced
Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., FabI enoyl-ACP reductase). Validate with isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamic parameters .
What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?
Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For example, the nitro group’s electron-withdrawing effect directs electrophiles to the para position relative to chlorine, as shown in similar systems .
How can regiochemical outcomes in derivatization reactions (e.g., nitration or halogenation) be systematically analyzed?
Advanced
Combine Hammett σ constants and Hammett plots to correlate substituent effects with reaction rates. Competitive experiments with isotopic labeling (e.g., ¹⁵N-nitration) can distinguish kinetic vs. thermodynamic control .
What analytical techniques quantify trace impurities in synthesized batches?
Basic
GC-MS or LC-MS with internal standards (e.g., deuterated analogs) detects impurities at ppm levels. For chlorinated byproducts, EPA Method 8270 provides validated protocols .
How does the compound’s environmental persistence correlate with its structural features?
Advanced
Predict biodegradation pathways using EPI Suite software. The nitro group’s electron-withdrawing nature reduces hydrolysis rates compared to non-nitrated analogs, as shown in soil half-life studies .
Notes
- Data Sources : Prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals (e.g., Acta Crystallographica ).
- Contradiction Resolution : Apply iterative hypothesis testing, as outlined in qualitative research frameworks .
- Avoided Sources : Excluded non-peer-reviewed platforms (e.g., BenchChem) per guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
